REACTION_CXSMILES
|
[CH2:1]([C:8]#[N:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C[Si](C)(C)N[Si](C)(C)C.[Li].[P:20]([O:26][CH2:27][CH3:28])([O:23][CH2:24][CH3:25])[O:21]Cl>O1CCCC1>[C:8]([CH:1]([P:20](=[O:21])([O:26][CH2:27][CH3:28])[O:23][CH2:24][CH3:25])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)#[N:9] |f:1.2,^1:18|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C#N
|
Name
|
|
Quantity
|
26 mL
|
Type
|
reactant
|
Smiles
|
C[Si](N[Si](C)(C)C)(C)C.[Li]
|
Name
|
chloro diethyl phosphite
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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P(OCl)(OCC)OCC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at −78° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at −78° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at −78° C. for about 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
quenched with saturated ammonium chloride solution (25 mL)
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with ethyl acetate (50 mL) and aqueous layer
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate (2×25 mL)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
Evaporation of solvent under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(C1=CC=CC=C1)P(OCC)(OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: CALCULATEDPERCENTYIELD | 55.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |